molecular formula C9H15NO B14256185 3-(Piperidin-1-yl)but-3-en-2-one CAS No. 359840-59-8

3-(Piperidin-1-yl)but-3-en-2-one

Cat. No.: B14256185
CAS No.: 359840-59-8
M. Wt: 153.22 g/mol
InChI Key: POXCSQIVQBPCRZ-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)but-3-en-2-one is a heterocyclic compound featuring a piperidine ring conjugated with an α,β-unsaturated ketone (butenone) moiety. This structure imparts unique reactivity and biological activity, making it a scaffold of interest in medicinal chemistry and synthetic organic chemistry. The piperidine ring contributes to lipophilicity and hydrogen-bonding capabilities, while the enone system enables Michael addition reactions and electrophilic interactions.

Properties

CAS No.

359840-59-8

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-piperidin-1-ylbut-3-en-2-one

InChI

InChI=1S/C9H15NO/c1-8(9(2)11)10-6-4-3-5-7-10/h1,3-7H2,2H3

InChI Key

POXCSQIVQBPCRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)N1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of piperidine with a suitable butenone precursor under basic conditions. For example, the reaction of piperidine with 3-buten-2-one in the presence of a base such as sodium hydroxide can yield the desired product .

Industrial Production Methods

Industrial production of 3-(Piperidin-1-yl)but-3-en-2-one typically involves large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Piperidin-1-yl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)but-3-en-2-one is primarily related to its ability to interact with biological targets through its enone and piperidine moieties. The enone group can undergo Michael addition reactions with nucleophiles in biological systems, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Piperidin-1-yl)but-3-en-2-one with structurally analogous compounds, highlighting differences in structure, synthesis, and bioactivity:

Compound Molecular Structure Molecular Weight (g/mol) Key Properties Synthesis Method
3-(Piperidin-1-yl)but-3-en-2-one Piperidine linked to α,β-unsaturated ketone ~167.25 Reactivity via enone system; potential as a pharmacophore Likely via condensation of piperidine with diketones or via enamine formation
3-(1-Amino-7-nitro-3-(thiophene-2-yl)naphthalene-2-yl)-3-(piperidin-1-yl)acrylonitrile (Compound 7, Scheme 4 ) Piperidine linked to acrylonitrile-naphthalene hybrid ~434.47 Extended conjugation enhances stability; used in heterocyclic synthesis 35–50 hours reaction time with 2-cyanomethylbenzonitrile
(E)-3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-2-(piperidin-1-yl)ethyl}-1H-indol-3-yl}but-3-en-2-one (142b ) Dual piperidine and imidazole/indole hybrid ~647.74 Antibacterial (MRSA MIC = 2 µM); DNA intercalation; low cytotoxicity (BEAS-2B) Multi-step hybrid synthesis; requires coupling of imidazole and indole moieties
(R)-2-(3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)thiazole-5-carbonitrile (Patent compound ) Piperidine fused with imidazo-pyrrolo-pyrazine and thiazole ~403.41 Anticancer or kinase inhibition (patent application); high structural complexity Likely via nucleophilic substitution or metal-catalyzed coupling
3-Fluoro-3-(3-oxo-3-(piperidin-1-yl)propyl)indolin-2-one (2i ) Piperidine linked to fluorinated indolinone ~318.37 Potential CNS activity; fluorination enhances metabolic stability Multi-step synthesis involving amidation and fluorination

Key Research Findings

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., nitro, cyano) enhance stability and bioactivity in acrylonitrile and imidazole hybrids .
  • Fluorination (as in 2i ) improves metabolic stability and blood-brain barrier penetration .

Critical Analysis of Evidence

  • Contradictions : While 142b shows low cytotoxicity, other piperidine hybrids (e.g., patent compounds ) lack cytotoxicity data, making direct comparisons challenging.

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